
Methyl b-D-thioxylopyranoside
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Overview
Description
Methyl b-D-thioxylopyranoside is a complex organic compound with a unique structure that includes a methylsulfanyl group and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl b-D-thioxylopyranoside typically involves the use of protected galactopyranosides as building blocks. One common method involves the use of β-phenylthio and 6-benzyl protecting groups, which are later removed under specific conditions to yield the desired compound . The reaction conditions often include the use of specific solvents and catalysts to ensure the correct stereochemistry and high yield of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl b-D-thioxylopyranoside can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl b-D-thioxylopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and other organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of various chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Methyl b-D-thioxylopyranoside involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methylsulfanyl group can participate in redox reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Quercetin 3-D-galactoside (Q3G): Known for its antioxidant and anti-inflammatory properties.
Pentosan polysulfate: Used in the treatment of interstitial cystitis and has a similar structure with multiple hydroxyl groups and sulfated polysaccharides.
Uniqueness
Methyl b-D-thioxylopyranoside is unique due to its specific stereochemistry and the presence of a methylsulfanyl group, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H12O4S |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-methylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O4S/c1-11-6-5(9)4(8)3(7)2-10-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |
InChI Key |
MPRZBJBAUHTOSF-MOJAZDJTSA-N |
SMILES |
CSC1C(C(C(CO1)O)O)O |
Isomeric SMILES |
CS[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Canonical SMILES |
CSC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
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